molecular formula C21H30BrNO4 B1668129 Scopolamine butylbromide CAS No. 149-64-4

Scopolamine butylbromide

Número de catálogo: B1668129
Número CAS: 149-64-4
Peso molecular: 440.4 g/mol
Clave InChI: HOZOZZFCZRXYEK-HNHWXVNLSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Management of Gastrointestinal Disorders

Mechanism of Action : Scopolamine butylbromide works by blocking the action of acetylcholine on smooth muscles, leading to relaxation and reduced motility.

Clinical Applications :

  • Irritable Bowel Syndrome : It is often prescribed for symptomatic relief of abdominal cramping and discomfort associated with irritable bowel syndrome.
  • Dysmenorrhea : The drug is also used to relieve menstrual cramps by relaxing the uterine muscles.

Palliative Care

This compound has shown significant efficacy in palliative care, particularly for patients nearing the end of life.

Case Study: Prophylactic Use in End-of-Life Care

A randomized clinical trial demonstrated that prophylactic subcutaneous administration of this compound significantly reduced the incidence of death rattle in dying patients. In this study involving 162 patients, only 13% of those receiving this compound experienced death rattle compared to 27% in the placebo group, indicating a statistically significant improvement .

Management of Medication-Induced Side Effects

This compound is effective in managing side effects from certain medications, particularly those used in psychiatric treatments.

Case Study: Clozapine-Induced Hypersalivation

In a study involving five schizophrenia patients treated with clozapine, this compound was administered to address hypersalivation—a common side effect. After four weeks, objective measures indicated a reduction in drooling severity, suggesting that this compound can be beneficial for patients experiencing this distressing side effect .

Neurological Applications

Recent studies have explored the potential of this compound in treating extrapyramidal symptoms (EPS) induced by antipsychotic medications.

Case Study: Treatment of Extrapyramidal Symptoms

A case report documented a patient who developed EPS following administration of metoclopramide. Intravenous this compound was administered and led to rapid symptom resolution without adverse effects during a follow-up period . This suggests that this compound may be a valuable option for managing EPS, although further research is warranted to establish broader applications.

Pharmacokinetics and Efficacy

This compound has a well-documented pharmacokinetic profile that supports its clinical use. Bioequivalence studies have confirmed that formulations containing this compound maintain consistent efficacy across different preparations .

Summary Table: Applications of this compound

Application AreaClinical UseKey Findings
Gastrointestinal DisordersRelief from IBS and dysmenorrheaEffective muscle relaxation
Palliative CareReduction of death rattleSignificant decrease in occurrence
Medication-Induced Side EffectsManagement of clozapine-induced hypersalivationObjective improvement noted
Neurological ApplicationsTreatment for medication-induced EPSRapid symptom relief observed

Actividad Biológica

Scopolamine butylbromide, also known as hyoscine butylbromide, is an anticholinergic medication primarily used as an antispasmodic agent. It is widely employed in clinical settings for the management of gastrointestinal spasms and related abdominal pain. This article delves into the biological activity of this compound, exploring its pharmacodynamics, mechanisms of action, clinical applications, and relevant research findings.

This compound acts as a muscarinic antagonist , specifically targeting M3 and M2 muscarinic receptors in the gastrointestinal tract. By binding to these receptors, it inhibits the action of acetylcholine, which is responsible for stimulating smooth muscle contraction. This results in a reduction of spasms and associated pain during abdominal cramping .

Key Mechanisms:

  • Muscarinic Receptor Blockade : Primarily inhibits M3 receptors, leading to decreased gastrointestinal motility and relaxation of smooth muscle .
  • Low Systemic Availability : this compound exhibits low systemic absorption (<1% bioavailability), ensuring that its effects are localized to the gastrointestinal tract without significant central nervous system penetration .

Clinical Applications

This compound is utilized in various clinical scenarios:

  • Management of Abdominal Pain : It is effective in treating abdominal cramps associated with gastrointestinal disorders .
  • Clozapine-Induced Hypersalivation : A study showed that coadministration with clozapine significantly reduced hypersalivation in schizophrenia patients .
  • Extrapyramidal Symptoms (EPS) : Recent case reports suggest its potential use in alleviating EPS caused by antipsychotic medications .

Table 1: Summary of Clinical Studies Involving this compound

Study FocusSample SizeDosageOutcome
Clozapine-Induced Hypersalivation5 patients30-60 mg/day for 4 weeksSignificant reduction in drooling severity scores
Management of EPS1 case report20 mg IVRapid alleviation of EPS symptoms post-administration
Death Rattle Reduction162 patientsProphylactic subcutaneous administrationReduced occurrence from 27% to 13% compared to placebo

Case Study: Clozapine-Induced Hypersalivation

In a controlled study involving five patients with schizophrenia treated with clozapine, this compound was administered at doses ranging from 30 to 60 mg daily for four weeks. The results indicated a notable improvement in drooling severity, although subjective assessments showed no significant change .

Case Study: Management of Extrapyramidal Symptoms

A recent case highlighted the effectiveness of intravenous this compound in managing EPS following metoclopramide administration. The patient experienced rapid symptom relief, suggesting potential off-label uses for this anticholinergic agent in neurological side effects .

Metabolic Effects

Research has also indicated that early postnatal treatment with this compound may prevent overfeeding-induced metabolic dysfunctions in adult rats. This study demonstrated that the drug could influence insulin levels and pancreatic receptor expression, indicating a broader scope of biological activity beyond gastrointestinal effects .

Propiedades

IUPAC Name

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZOZZFCZRXYEK-HNHWXVNLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022718
Record name Butylscopolammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>66.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149-64-4
Record name Butylscopolamine bromide [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylscopolammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylhyoscinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLSCOPOLAMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scopolamine butylbromide
Reactant of Route 2
Scopolamine butylbromide
Reactant of Route 3
Scopolamine butylbromide
Reactant of Route 4
Scopolamine butylbromide
Reactant of Route 5
Scopolamine butylbromide
Reactant of Route 6
Scopolamine butylbromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.